Eltanexor, also known as (Z)-Eltanexor or KPT-8602, is a small molecule drug classified as a selective inhibitor of nuclear export. It primarily targets the exportin-1 protein (XPO1), which plays a crucial role in the transport of proteins from the nucleus to the cytoplasm. Eltanexor has garnered attention for its potential therapeutic applications in various cancers, particularly hematological malignancies such as acute myeloid leukemia and multiple myeloma, as well as other conditions like osteoporosis and viral infections .
Eltanexor was developed as a second-generation selective inhibitor of nuclear export, derived from earlier compounds that showed promise in inhibiting XPO1. It is currently undergoing clinical trials and has been designated with fast track status in the United States and orphan drug status in the European Union for its use in treating specific cancers .
The synthesis of Eltanexor involves several chemical reactions that typically start from commercially available precursors. The process includes:
The synthesis is optimized to enhance yield and purity, often employing techniques such as high-performance liquid chromatography for purification and characterization. The stereochemistry is critical, as the (Z)-isomer exhibits distinct pharmacological properties compared to its (E)-counterpart .
Eltanexor's molecular structure features a complex arrangement that includes multiple fluorine atoms and nitrogen-containing heterocycles. The specific stereochemistry at certain positions is essential for its function as an XPO1 inhibitor.
Eltanexor undergoes various chemical reactions relevant to its mechanism of action:
The reactions are characterized by their specificity and efficiency, with studies demonstrating significant inhibition of viral replication and tumor cell growth at nanomolar concentrations .
Eltanexor functions by selectively inhibiting the nuclear export of proteins through XPO1. This leads to:
Clinical studies have shown that Eltanexor effectively inhibits cell proliferation in various cancer types while maintaining a favorable safety profile compared to earlier generation inhibitors .
Relevant data from studies indicate that Eltanexor maintains activity across a range of pH levels and temperatures typical for biological systems .
Eltanexor has several promising applications:
Eltanexor (KPT-8602) is a second-generation selective inhibitor of nuclear export (SINE) compound with the chemical name (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-(pyrimidin-5-yl)acrylamide and molecular formula C₁₇H₁₀F₆N₆O (MW: 428.29 g/mol) [7]. The compound exists as E (trans) and Z (cis) stereoisomers due to the acrylamide double bond (Figure 1). The Z-isomer (Synonyms: KPT-8602 Z-isomer, CAS: 1642300-78-4) is identified as the less active stereoisomer compared to the pharmacologically dominant E-isomer [1]. Key structural distinctions include:
Table 1: Stereochemical Properties of Eltanexor Isomers
Property | E-Isomer (Eltanexor) | Z-Isomer |
---|---|---|
CAS Number | 1642300-52-4 | 1642300-78-4 |
Configuration | trans (E) | cis (Z) |
XPO1 IC₅₀ | 20–211 nM | >100 nM–50 μM* |
Cellular Activity | High (EC₅₀: 25–145 nM) | Low (IC₅₀: >30 μM in 3T3) |
*Cell-type dependent [1] [6] [7].
Eltanexor Z-isomer primarily targets Exportin 1 (XPO1/CRM1), a nuclear export protein responsible for transporting tumor suppressors (e.g., p53, IκBα) and growth regulators out of the nucleus [3] [7]. However, its binding affinity is significantly reduced compared to the E-isomer:
Table 2: Comparative Target Engagement of Eltanexor Isomers
Parameter | E-Isomer | Z-Isomer |
---|---|---|
XPO1 Binding (EC₅₀) | 60.9 nM | Not reported (Weak) |
IκBα Nuclear Accumulation | Strong (dose-dependent) | Minimal |
NF-κB Pathway Suppression | Yes (IC₅₀: 64–139 nM) | No |
Data derived from leukemia cell lines and osteoclast models [7] [10].
The Z-isomer shares physicochemical traits with the E-isomer but exhibits distinct pharmacokinetic (PK) behaviors due to stereospecific metabolism and distribution:
Table 3: Key Pharmacokinetic Parameters of Eltanexor E-Isomer (Reference)
Parameter | Value |
---|---|
Plasma Protein Binding | >90% |
Oral Bioavailability | High (dose-proportional up to 30 mg/kg) |
BBB Penetrance | Low (AUCCSF/AUCplasma < 0.1) |
Major Elimination Route | Hepatic (CYP3A4/5) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9